4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate
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Overview
Description
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound with the molecular formula C20H12ClN3O6 . This compound is characterized by its intricate structure, which includes a chlorophenyl group, a formamido group, and a dinitrobenzoate group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorophenylformamide, which is then reacted with other reagents to form the final product. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties.
4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate: Another closely related compound with similar applications and properties.
Uniqueness
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized research and industrial applications.
Properties
Molecular Formula |
C21H13ClN4O7 |
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Molecular Weight |
468.8 g/mol |
IUPAC Name |
[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H13ClN4O7/c22-16-5-3-14(4-6-16)20(27)24-23-12-13-1-7-19(8-2-13)33-21(28)15-9-17(25(29)30)11-18(10-15)26(31)32/h1-12H,(H,24,27)/b23-12+ |
InChI Key |
XOFLTDKYACFIOI-FSJBWODESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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